molecular formula C8H10N2O2 B2811397 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid CAS No. 6076-13-7

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2811397
CAS No.: 6076-13-7
M. Wt: 166.18 g/mol
InChI Key: LWXNHFZBFJMHGU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 6076-13-7 . It has a molecular weight of 166.18 and its IUPAC name is this compound .


Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .


Molecular Structure Analysis

The InChI code of this compound is 1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) and the InChI key is LWXNHFZBFJMHGU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids exhibit significant anti-inflammatory activity, particularly the 1-aryl variants (Nagakura et al., 1979).
  • A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters were synthesized using conventional methods from cyclic β-keto esters (Murugavel et al., 2010).
  • Synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids and their dimerisations have been explored, highlighting their diverse synthetic potential (Škarić et al., 1969).

Antimicrobial and Antioxidant Properties

  • 4,5,6,7-Tetrahydro-1H-indazole coordination compounds with Cu(II), Co(II), and Ag(I) have been studied for their antimicrobial, antioxidant, and enzyme inhibition properties (Khan et al., 2017).
  • Substituted tetrahydroindazole derivatives exhibit in vitro antioxidant activity, demonstrating potential for further exploration in this field (Polo et al., 2016).

Molecular Structure and Analysis

  • X-ray crystallography and magnetic resonance spectroscopy have been employed to study the structure of fluorinated NH-indazoles, providing insights into the structural implications of halogen substitution (Teichert et al., 2007).
  • The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been analyzed, offering a deeper understanding of its crystallography and potential applications (Hu Yong-zhou, 2008).

Corrosion Inhibition

  • Newly synthesized derivatives, such as 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating potential industrial applications (Abdeslam et al., 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXNHFZBFJMHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349466
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-13-7, 714255-28-4
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6076-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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